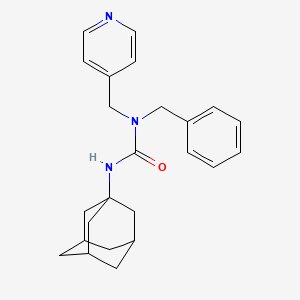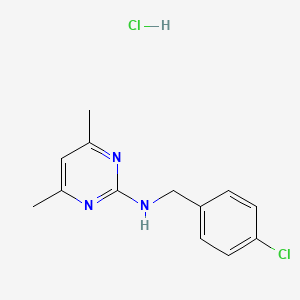![molecular formula C15H15BrN2OS B4171525 2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide
Descripción general
Descripción
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTA belongs to the class of thioacetamide derivatives, which have been shown to possess a wide range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins, and its inhibition by this compound leads to the inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to possess anti-viral properties against several viruses, including HIV-1, influenza virus, and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess potent pharmacological properties, which makes it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. This compound also has low bioavailability, which limits its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. The mechanism of action of this compound also needs to be further elucidated to fully understand its pharmacological properties. Additionally, the potential anti-viral properties of this compound need to be further studied to determine its effectiveness against other viruses.
Aplicaciones Científicas De Investigación
2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to possess anti-viral properties against several viruses, including HIV-1, influenza virus, and hepatitis C virus.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-14-3-1-13(2-4-14)10-20-11-15(19)18-9-12-5-7-17-8-6-12/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAXIXIEWYCTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4171458.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![2-(2-bromo-4-isopropylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4171514.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)


![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)
